![molecular formula C8H6ClN3O3 B2471767 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2092163-99-8](/img/structure/B2471767.png)
5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is notable for its unique structure, which combines a pyrazole ring fused to a pyrimidine ring, and features functional groups such as a chloromethyl group, a hydroxyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the fused pyrimidine ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-dicarbonyl compound under acidic or basic conditions.
Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused ring system.
Introduction of Functional Groups: Chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like zinc chloride. Hydroxylation and carboxylation steps can be carried out using appropriate oxidizing agents and carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Esterification: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used in esterification reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or methylene derivatives.
Esterification Products: Esters or amides.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Material Science: Its unique photophysical properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound within the active site of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
Uniqueness
5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of both chloromethyl and hydroxyl groups, which provide a versatile platform for chemical modifications and enhance its potential as a multifunctional scaffold in drug design and material science .
Propiedades
IUPAC Name |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O3/c9-2-4-1-6(13)12-7(11-4)5(3-10-12)8(14)15/h1,3,10H,2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAHDMDWAGGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
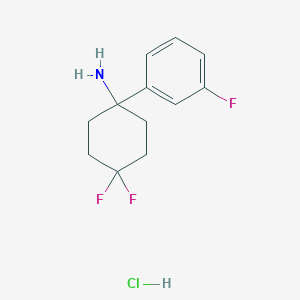
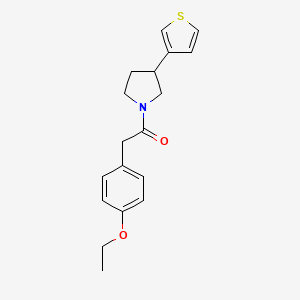
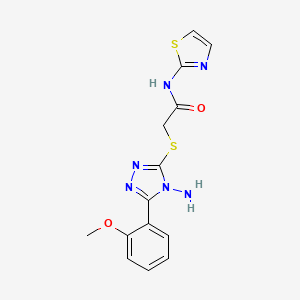
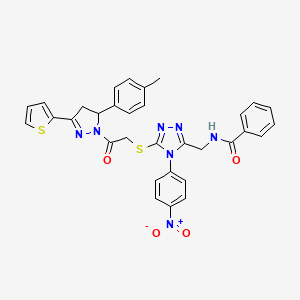
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)

![methyl N-(4-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-sulfonyl}phenyl)carbamate](/img/structure/B2471695.png)
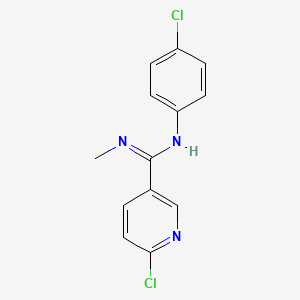
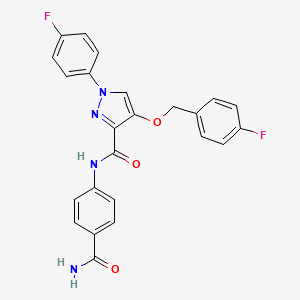
![N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2471699.png)

![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)
![N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide](/img/structure/B2471706.png)
